6,7-Dihydroxy-8-methoxycoumarin

説明

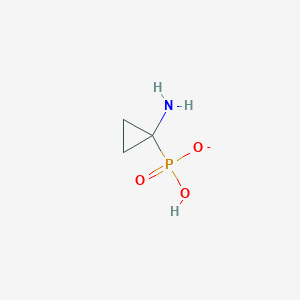

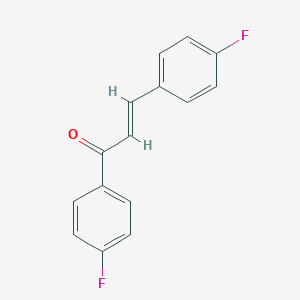

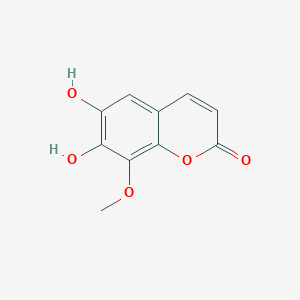

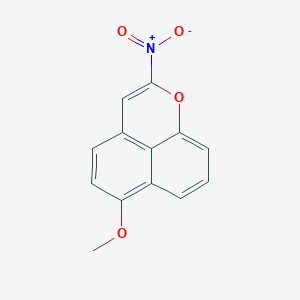

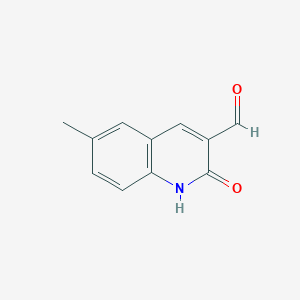

6,7-Dihydroxy-8-methoxycoumarin, also known as Fraxetin , is a hydroxycoumarin where the hydrogens at positions 7 and 8 have been replaced by hydroxy groups . It has roles as an Arabidopsis thaliana metabolite, an antimicrobial agent, an apoptosis inhibitor, an apoptosis inducer, an antioxidant, an anti-inflammatory agent, a hepatoprotective agent, an antibacterial agent, and a hypoglycemic agent .

Synthesis Analysis

The synthesis of 6,7-Dihydroxy-8-methoxycoumarin involves various methods. One method involves the reaction of 4-methyl-6,7-dihydroxycoumarin with triflic anhydride (Tf 2 O) in the presence of Et 3 N . Another method involves the use of 4-hydroxycoumarin .Molecular Structure Analysis

The molecular formula of 6,7-Dihydroxy-8-methoxycoumarin is C10H8O5 . The IUPAC name is 7,8-dihydroxy-6-methoxychromen-2-one . The InChI is InChI=1S/C10H8O5/c1-14-6-4-5-2-3-7 (11)15-10 (5)9 (13)8 (6)12/h2-4,12-13H,1H3 .Physical And Chemical Properties Analysis

6,7-Dihydroxy-8-methoxycoumarin has a molecular weight of 208.17 g/mol . It is soluble in ethanol and hydrochloric acid aqueous solution, slightly soluble in boiling water, and hardly soluble in ether .科学的研究の応用

Catechol-O-methyltransferase Substrate : Aesculetin is a substrate for rat liver catechol-O-methyltransferase (COMT), leading to the production of highly fluorescent compounds like 7-hydroxy-6-methoxycoumarin (scopoletin) and 6-hydroxy-7-methoxycoumarin (Müller-Enoch, Seidl, & Thomas, 1976).

Effects on Mitosis and Respiration : Disubstituted coumarins, including 6,7-dihydroxycoumarin, reduce mitotic activity in meristematic cells, influencing cell division and growth (Kupidłowska, 2001).

Genotoxicity and Cytotoxicity : Aesculetin doesn't induce significant DNA damage in mouse organs and exhibits no cytotoxicity. It can modulate genotoxic effects of doxorubicin in blood and testicular cells (Marques, Salles, & Maistro, 2015).

Melanogenesis Enhancement : 8-Methoxycoumarin can enhance melanogenesis via the MAPK signaling pathway, which is useful in treating hypopigmentation disorders and hair depigmentation in the cosmetic industry (Chung, Kim, & Hyun, 2019).

Antimicrobial Effects : 7,8-Dihydroxy-6-methoxycoumarin and its analogues demonstrate potential as antimicrobial agents against foodborne pathogens, associated with membrane permeability changes (Yang, Park, Lee, Lee, & Lee, 2017).

Xanthine Oxidase Inhibition : The structure of 7-hydroxy coumarin, including 6-hydroxy groups, influences xanthine oxidase inhibition, which is relevant in the treatment of diseases like gout (Chang Ws & Chiang Hc, 1995).

Selective Cytotoxicity in Glioma Cell Lines : Coumarins from Pterocaulon species, including 6,7-dihydroxycoumarin, show selective cytotoxicity and apoptosis induction in glioma cells, with potential implications for cancer therapy (Vianna et al., 2012).

特性

IUPAC Name |

6,7-dihydroxy-8-methoxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O5/c1-14-10-8(13)6(11)4-5-2-3-7(12)15-9(5)10/h2-4,11,13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNRQIGWFHQJJRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC(=C1O)O)C=CC(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,7-Dihydroxy-8-methoxycoumarin | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 3-aminothieno[2,3-c]pyridine-2-carboxylate](/img/structure/B11325.png)